

Commercial suppliers of 2-(Trifluoroacetyl)thiophene 98% purity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoroacetyl)thiophene

Cat. No.: B1295214

[Get Quote](#)

An In-depth Technical Guide to **2-(Trifluoroacetyl)thiophene** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **2-(Trifluoroacetyl)thiophene**, a versatile heterocyclic ketone. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document details commercial suppliers of high-purity **2-(Trifluoroacetyl)thiophene**, its physicochemical properties, and its applications. Furthermore, it presents illustrative experimental protocols and relevant biological and synthetic pathways.

Introduction to 2-(Trifluoroacetyl)thiophene

2-(Trifluoroacetyl)thiophene, with a purity of 98%, is a heterocyclic trifluoromethyl ketone.^[1] Its chemical structure, featuring a thiophene ring attached to a trifluoroacetyl group, makes it a valuable intermediate in organic synthesis.^[2] The compound's reactivity is centered around its carbonyl group and the aromatic thiophene ring, enabling its use as a precursor for a diverse range of heterocyclic compounds.^[2] These subsequent compounds are significant building blocks in the development of pharmaceuticals and functional materials.^{[2][3]}

Commercial Suppliers of 2-(Trifluoroacetyl)thiophene (98% Purity)

A variety of chemical suppliers offer **2-(Trifluoroacetyl)thiophene** with a purity of 98% or greater. The following table summarizes some of the key commercial sources.

Supplier	Catalog Number(s)	Purity	Available Quantities
Thermo Scientific Chemicals	AAL1258503, L12585.06, L12585.03, 434700050	98% ($\geq 97.5\%$ by GC)	1 g, 5 g ^{[4][5][6][7]}
Sigma-Aldrich	Not specified	98%	Not specified ^[1]
Apollo Scientific	PC10396	98%	Not specified ^[8]
Rhenium Bio Science	434700050	98%	5 g ^[7]
Labchem	A434700010, A434700050	98%	1 g, 5 g ^[9]

Physicochemical and Safety Data

The table below outlines the key physicochemical properties and identification numbers for **2-(Trifluoroacetyl)thiophene**.

Property	Value
CAS Number	651-70-7 [5] [8]
Molecular Formula	C6H3F3OS [5]
Molecular Weight	180.15 g/mol [7]
Appearance	Clear colorless to yellow liquid [6]
Boiling Point	163-165 °C [1]
Density	1.403 g/mL at 25 °C [1]
Refractive Index	n20/D 1.486 [1]
Flash Point	59 °C (138.2 °F) - closed cup [1]
MDL Number	MFCD00041427 [2] [8]
InChI Key	CZYKJGCKVBXLGF-UHFFFAOYSA-N [1] [5]
SMILES	FC(F)(F)C(=O)C1=CC=CS1 [5]

Safety Information: **2-(Trifluoroacetyl)thiophene** is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[\[1\]](#) Appropriate personal protective equipment, including eyeshields, gloves, and a suitable respirator, should be used when handling this chemical.[\[1\]](#)

Applications in Research and Drug Development

2-(Trifluoroacetyl)thiophene is a versatile building block with applications in several areas of scientific research:

- Precursor for Heterocyclic Synthesis: It serves as a starting material for synthesizing a variety of heterocyclic compounds like pyrazoles, imidazoles, and thiazoles, which are important in pharmaceuticals and functional materials.[\[2\]](#)
- Medicinal Chemistry: The unique structure of this compound makes it a candidate for developing new drug leads.[\[2\]](#) Its derivatives have shown potential antimicrobial and

anticancer activities.^[2] Some derivatives have demonstrated the ability to target specific cancer cell signaling pathways.^[2]

- Material Science: Its aromatic and electron-withdrawing properties make it suitable for developing novel materials.^[2] Research is ongoing into its use in organic electronics, such as OLEDs and OFETs, and for modifying polymer properties.^[2]
- Electrolyte Additives: It has been investigated as an electrolyte additive in lithium-ion batteries to improve performance and stability.^[2]

Illustrative Experimental Protocols

While specific protocols for **2-(Trifluoroacetyl)thiophene** are proprietary to research and manufacturing entities, the following protocols for the related compound, 2-acetylthiophene, illustrate common synthetic transformations involving the acetylthiophene scaffold.

Protocol 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

This protocol describes a classic method for synthesizing 2-acetylthiophene.^{[10][11]}

Reaction Setup:

- In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve thiophene (0.25 mole) and acetyl chloride (0.25 mole) in 100 mL of benzene.^{[10][11]}
- Cool the mixture in an ice-salt bath.^{[10][11]}

Addition of Catalyst:

- Prepare a solution of stannic chloride (0.25 mole) in 50 mL of benzene.^{[10][11]}
- Add the stannic chloride solution dropwise to the thiophene mixture with vigorous stirring over approximately 1.5 hours.^{[10][11]}

Reaction and Work-up:

- After the addition is complete, remove the cooling bath and stir for an additional hour.[10][11]
- Hydrolyze the resulting product by slowly adding a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.[10][11]
- Separate the benzene layer, wash with water, and dry over anhydrous calcium chloride.[10][11]
- Distill off the benzene and any unreacted thiophene.[10][11]
- The remaining liquid is then distilled under reduced pressure to yield 2-acetylthiophene.[10][11]

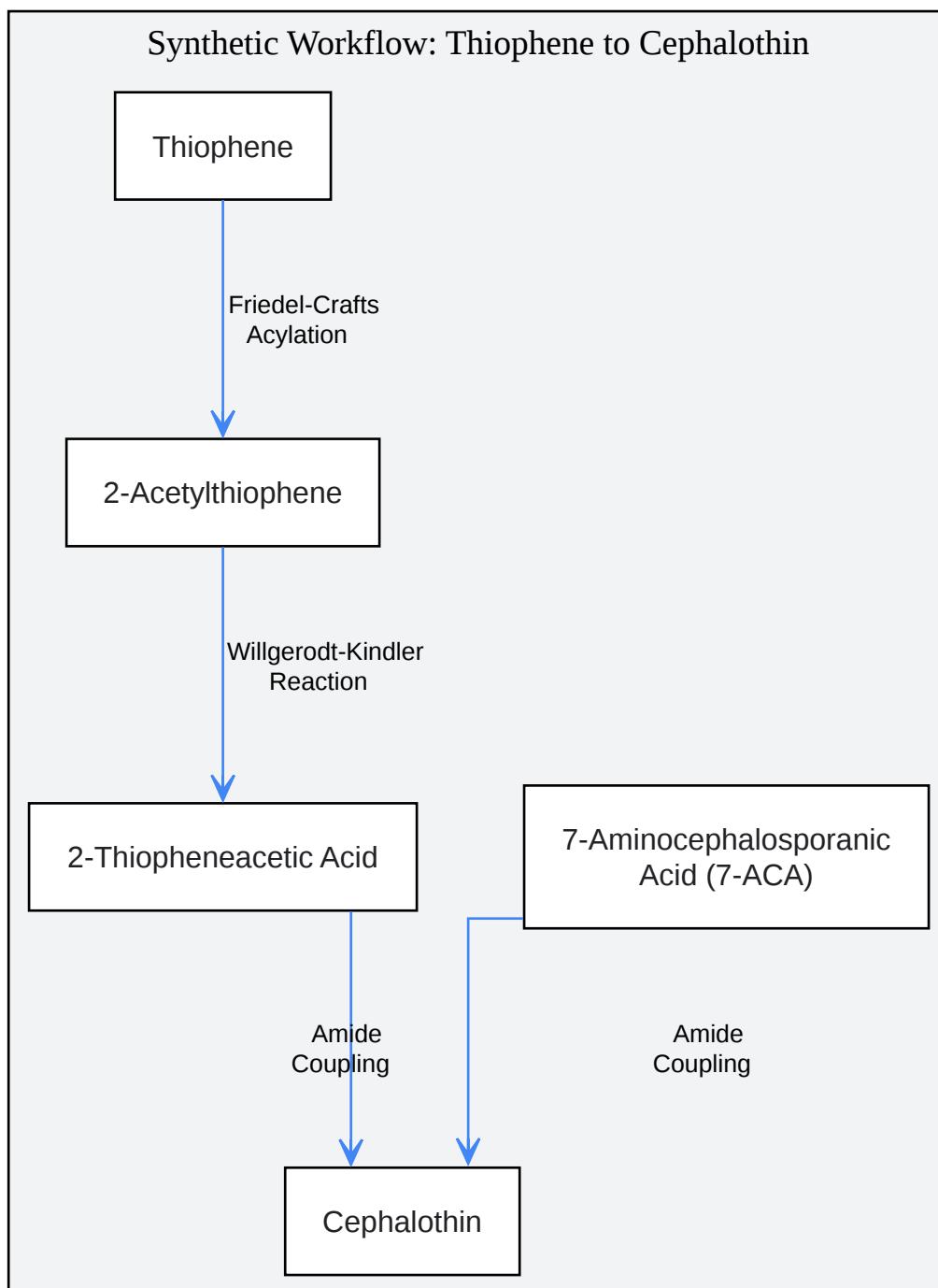
Protocol 2: Oxidation of 2-Acetylthiophene to Thiophene-2-carboxylic Acid via Haloform Reaction

This protocol details the conversion of 2-acetylthiophene to a carboxylic acid, a key intermediate for many pharmaceuticals.[12]

Reaction Setup:

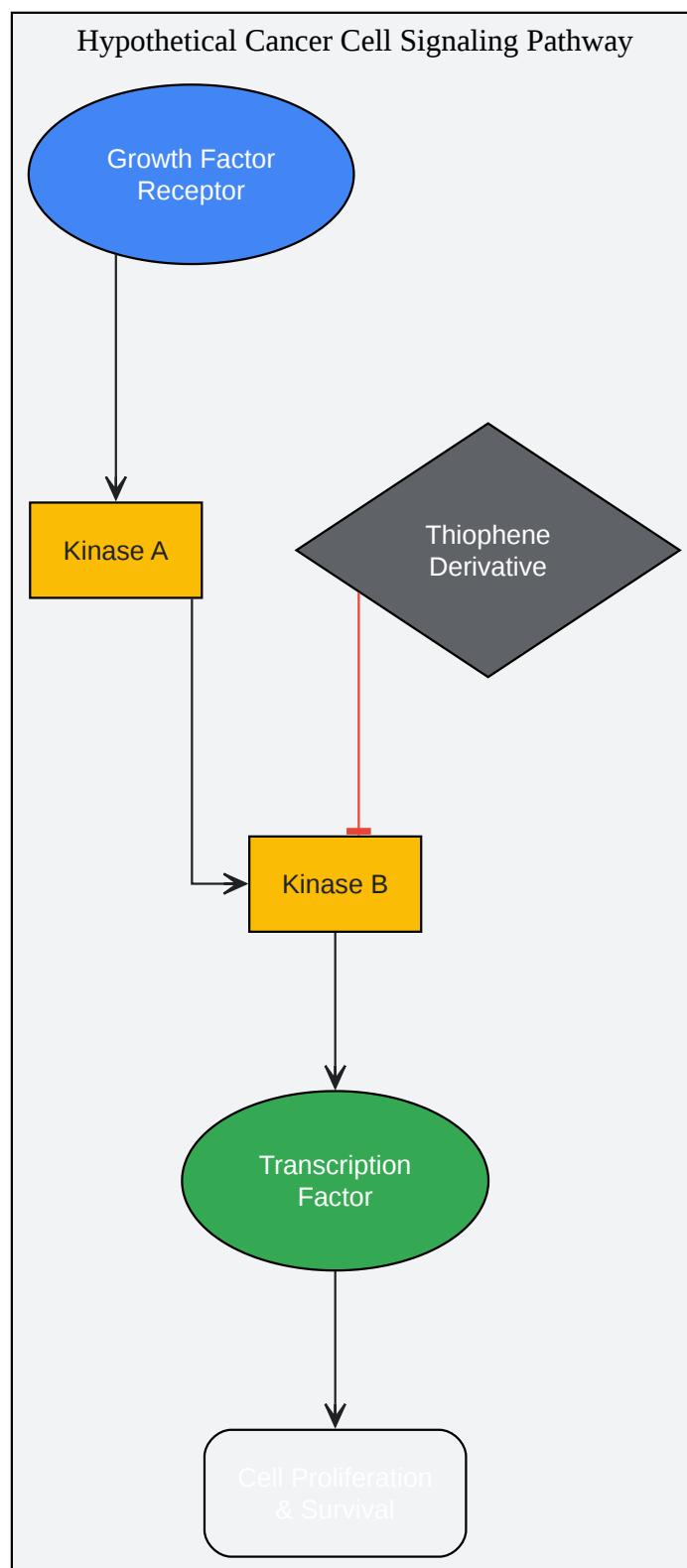
- In a round-bottom flask, prepare a solution of 2-acetylthiophene in diethyl ether.[12]
- In a separate beaker, prepare an aqueous solution of sodium hypochlorite with an excess of sodium hydroxide.[12]

Reaction:


- Cool the flask containing the 2-acetylthiophene solution in an ice bath.[12]
- Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 40°C.[12]
- After addition, continue stirring until the reaction mixture's temperature drops to 25-30°C without cooling.[12]

Work-up and Purification:

- Add a solution of sodium bisulfite to quench any excess sodium hypochlorite.[12]
- Transfer the mixture to a separatory funnel and separate the aqueous layer.[12]
- Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid to precipitate the thiophene-2-carboxylic acid.[12]
- Extract the acidified aqueous layer with diethyl ether.[12]
- Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. [12]
- Filter to remove the drying agent and evaporate the solvent under reduced pressure.[12]
- Recrystallize the crude product from hot water to obtain pure thiophene-2-carboxylic acid. [12]


Relevant Pathways and Workflows

The following diagrams illustrate a general synthetic workflow for thiophene derivatives and a hypothetical signaling pathway that could be targeted by such compounds in a drug development context.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from thiophene to the antibiotic cephalothin.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway targeted by a thiophene derivative.

Conclusion

2-(Trifluoroacetyl)thiophene is a key chemical intermediate with significant potential in both pharmaceutical and material science research. Its availability from multiple commercial suppliers in high purity facilitates its use in demanding synthetic applications. The illustrative protocols and pathways provided in this guide offer a starting point for researchers looking to incorporate this and related thiophene derivatives into their research and development programs. The continued exploration of thiophene chemistry promises to yield novel compounds with valuable therapeutic and material properties.[3][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trifluoroacetyl)thiophene 98 651-70-7 [sigmaaldrich.com]
- 2. Buy 2-(Trifluoroacetyl)thiophene | 651-70-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Trifluoroacetyl)thiophene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-(Trifluoroacetyl)thiophene, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-(Trifluoroacetyl)thiophene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. rheniumshop.co.il [rheniumshop.co.il]
- 8. 651-70-7 Cas No. | 2-(Trifluoroacetyl)thiophene | Apollo [store.apolloscientific.co.uk]
- 9. 2-(Trifluoroacetyl)thiophene, 98% [labchem.co.za]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]

- 13. espublisher.com [espublisher.com]
- To cite this document: BenchChem. [Commercial suppliers of 2-(Trifluoroacetyl)thiophene 98% purity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295214#commercial-suppliers-of-2-trifluoroacetyl-thiophene-98-purity\]](https://www.benchchem.com/product/b1295214#commercial-suppliers-of-2-trifluoroacetyl-thiophene-98-purity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com